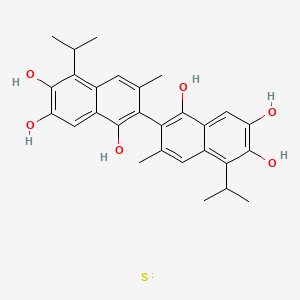![molecular formula C7H10N2O3 B12356537 Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused pyran and pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione involves a multicomponent reaction. This reaction typically includes barbituric acid, aldehydes, and malononitrile under solvent-free conditions using ball-milling techniques . This method is environmentally friendly and provides high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of tetrahydropteroic acid derivatives.
Pyrano[2,3-d]pyrimidine: Exhibits diverse biological properties and is synthesized using similar multicomponent reactions.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1,4a,5,7,8,8a-hexahydropyrano[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h4-5H,1-3H2,(H2,8,9,10,11) |
InChI-Schlüssel |
JBVCNWYPAMNBOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2C1NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



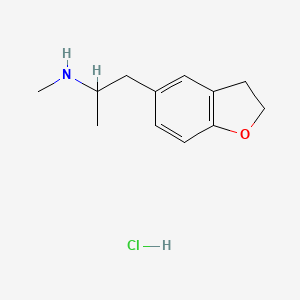

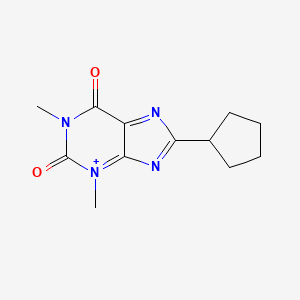


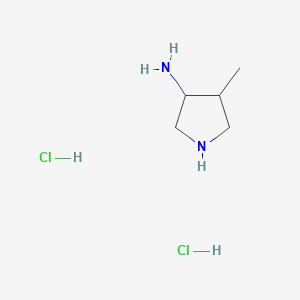
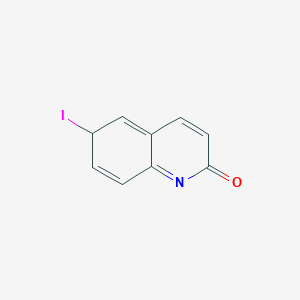
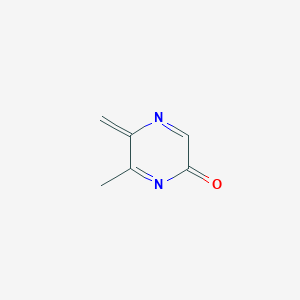
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
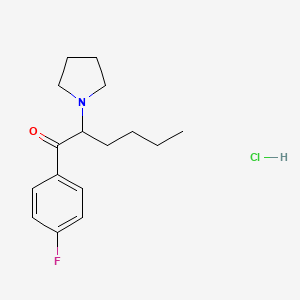
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)

